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Compound of Interest

Compound Name: 1-Phenyl-4-nitronaphthalene

Cat. No.: B15341777 Get Quote

In-Depth Technical Guide to 1-Phenyl-4-
nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Phenyl-4-nitronaphthalene is a nitroaromatic derivative of phenylnaphthalene. While

specific research on this compound is limited, its structural motifs—a naphthalene core, a

phenyl substituent, and a nitro functional group—suggest its relevance in fields such as

chemical synthesis, materials science, and toxicology. The nitro functionality, in particular, is a

common feature in compounds with biological activity, including mutagenicity. This guide

provides a summary of the available physicochemical data, a plausible experimental protocol

for its synthesis based on established chemical reactions, and a general workflow for its

characterization.

Physicochemical Properties
Quantitative data for 1-Phenyl-4-nitronaphthalene is sparse in publicly available literature.

The following table summarizes the available experimental and predicted data. It is crucial to

distinguish between experimentally verified and computationally predicted values.
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Property Value Data Type Source

CAS Number 33457-01-1 Experimental guidechem.com

Molecular Formula C₁₆H₁₁NO₂ Calculated

Molecular Weight 249.27 g/mol Calculated

Melting Point 124-125 °C Experimental [1]

Boiling Point
399.9 °C at 760

mmHg
Predicted Es-Guidechem

Density 1.242 g/cm³ Predicted Es-Guidechem

Flash Point 188.1 °C Predicted Es-Guidechem

Refractive Index 1.673 Predicted Es-Guidechem

LogP (Octanol/Water) 4.938 Predicted Es-Guidechem

Polar Surface Area 45.82 Å² Predicted Es-Guidechem

Note: Predicted values are computationally derived and should be used as estimates until

experimentally verified.

Experimental Protocols
A detailed experimental protocol for the synthesis of 1-Phenyl-4-nitronaphthalene is not

explicitly available in the reviewed literature. However, a plausible and widely used method for

its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method

for forming carbon-carbon bonds.

Proposed Synthesis via Suzuki-Miyaura Coupling
The synthesis would involve the palladium-catalyzed cross-coupling of 1-bromo-4-

nitronaphthalene with phenylboronic acid.

Reactants:

1-Bromo-4-nitronaphthalene
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Phenylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

Solvent system (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), often with water)

General Procedure:

Reaction Setup: A reaction flask is charged with 1-bromo-4-nitronaphthalene, phenylboronic

acid (typically 1.1 to 1.5 equivalents), and a base (typically 2 to 3 equivalents).

Solvent Addition: A suitable solvent or solvent mixture is added to the flask.

Degassing: The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or

nitrogen) for a period of time to remove oxygen, which can deactivate the palladium catalyst.

Catalyst Addition: The palladium catalyst is added to the reaction mixture under the inert

atmosphere.

Reaction: The mixture is heated to a temperature appropriate for the chosen solvent and

catalyst (typically in the range of 80-110 °C) and stirred for a period of time (from a few hours

to overnight) until the reaction is complete, as monitored by techniques like Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous

and organic layers are separated. The aqueous layer is typically extracted with an organic

solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and

brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed

under reduced pressure.

Purification: The crude product is then purified, typically by column chromatography on silica

gel, to yield pure 1-Phenyl-4-nitronaphthalene.

Mandatory Visualizations
Proposed Synthetic Workflow
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The following diagram illustrates the logical workflow for the proposed synthesis of 1-Phenyl-4-
nitronaphthalene via a Suzuki-Miyaura cross-coupling reaction.
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Reaction Procedure
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Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura synthesis workflow for 1-Phenyl-4-nitronaphthalene.

General Characterization Workflow
Once synthesized, a standard workflow is followed to confirm the identity and purity of the

compound.

Spectroscopic Analysis Physical & Purity Analysis Definitive Structural Analysis

Purified Product

NMR Spectroscopy (1H, 13C)
- Elucidate covalent structure

Mass Spectrometry (MS)
- Determine molecular weight and formula

Infrared (IR) Spectroscopy
- Identify functional groups (e.g., -NO2)

Melting Point Analysis
- Assess purity

Chromatography (TLC/HPLC)
- Verify purity

X-ray Crystallography
- Determine solid-state structure (if crystalline)

Optional

Confirmed Structure & Purity

Click to download full resolution via product page

Caption: General workflow for the characterization of a synthesized organic compound.

Biological Activity and Signaling Pathways
There is no specific information available regarding signaling pathways involving 1-Phenyl-4-
nitronaphthalene. However, it has been mentioned in the literature as a non-mutagenic

analogue in studies comparing the mutagenicity of nitrofluoranthenes.[2][3][4] This suggests

that while it contains a nitroaromatic moiety often associated with genotoxicity, the overall

structure of 1-Phenyl-4-nitronaphthalene may mitigate this effect. Further research is needed

to explore its biological activities and potential interactions with cellular pathways. The planarity

of the nitro group relative to the aromatic ring system is often a factor in the mutagenic potential

of nitro-polycyclic aromatic hydrocarbons.[3]
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Conclusion
1-Phenyl-4-nitronaphthalene is a compound for which detailed, publicly accessible

experimental data is limited. The provided physicochemical properties are largely based on

computational predictions, with the exception of an experimentally determined melting point.

The proposed synthesis via Suzuki-Miyaura coupling represents a standard and effective

method for its preparation. The general characterization workflow outlines the necessary steps

to confirm the structure and purity of the synthesized compound. Further research is required to

experimentally validate the predicted properties and to fully elucidate the biological profile of 1-
Phenyl-4-nitronaphthalene. The mention of its non-mutagenic nature in comparative studies

highlights it as a potentially interesting compound for structure-activity relationship studies in

toxicology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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